molecular formula C8H10FNO4S B2754080 3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide CAS No. 1803596-79-3

3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide

Cat. No.: B2754080
CAS No.: 1803596-79-3
M. Wt: 235.23
InChI Key: FREDFPLOMZSFQC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C8H10FNO4S, and it has a molecular weight of 235.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring.

    Methoxymethoxylation: Addition of the methoxymethoxy group to the benzene ring.

    Sulfonamidation: Introduction of the sulfonamide group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The methoxymethoxylation step can be achieved using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH). Finally, the sulfonamidation step may involve the use of sulfonyl chloride and an amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzene derivatives .

Scientific Research Applications

3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom and methoxymethoxy group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(methoxymethoxy)benzene-1-sulfonamide
  • 3-Fluoro-4-(methoxyethoxy)benzene-1-sulfonamide
  • 3-Fluoro-4-(methoxymethoxy)benzene-1-carboxamide

Uniqueness

3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxymethoxy group provides additional sites for chemical modification. The sulfonamide group is crucial for its biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-4-(methoxymethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S/c1-13-5-14-8-3-2-6(4-7(8)9)15(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREDFPLOMZSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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